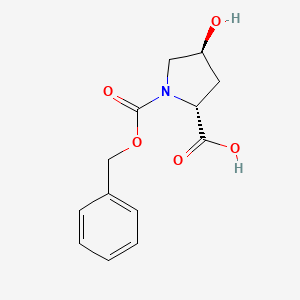
(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid
描述
(2R,4S)-4-Hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral pyrrolidine derivative featuring a hydroxy group at the 4-position, a carboxylic acid moiety at the 2-position, and a phenylmethoxycarbonyl (Cbz) protecting group on the nitrogen (Figure 1). The stereochemistry at C2 (R) and C4 (S) is critical for its structural and functional properties. Pyrrolidine derivatives are widely used in medicinal chemistry due to their conformational rigidity and ability to mimic peptide bonds. The Cbz group enhances stability during synthesis, while the hydroxy group facilitates hydrogen bonding, influencing solubility and biological interactions .
属性
IUPAC Name |
(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO5/c15-10-6-11(12(16)17)14(7-10)13(18)19-8-9-4-2-1-3-5-9/h1-5,10-11,15H,6-8H2,(H,16,17)/t10-,11+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWVCWLBEARZMAH-WDEREUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@H]1C(=O)O)C(=O)OCC2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
(2R,4S)-4-hydroxy-1-phenylmethoxycarbonylpyrrolidine-2-carboxylic acid is a chiral compound belonging to the class of pyrrolidine derivatives. Its unique stereochemistry and functional groups suggest potential biological activities, which warrant detailed investigation. This article compiles available research findings, case studies, and data tables to elucidate its biological activity.
The molecular formula of this compound is C13H15NO5, with a molecular weight of 265.26 g/mol. The compound features a pyrrolidine ring substituted with a hydroxyl group and a phenylmethoxycarbonyl group, which may influence its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H15NO5 |
| Molecular Weight | 265.26 g/mol |
| CAS Number | 155153-78-9 |
| Purity | ~95% |
Potential Biological Activities
- Antimicrobial Activity : Some pyrrolidine derivatives have demonstrated antimicrobial properties against various pathogens.
- Antioxidant Effects : Compounds with similar structures have been reported to exhibit antioxidant activities, potentially protecting cells from oxidative stress.
- Enzyme Inhibition : Certain derivatives have been studied for their ability to inhibit enzymes involved in metabolic pathways, suggesting potential therapeutic applications.
Study 1: Antimicrobial Properties
In a study examining the antimicrobial effects of pyrrolidine derivatives, this compound was tested against strains of bacteria and fungi. Results indicated moderate activity against Gram-positive bacteria, highlighting its potential as an antimicrobial agent.
Study 2: Antioxidant Activity
Research conducted on structurally similar compounds revealed that this compound exhibited significant antioxidant activity in vitro. This suggests that the compound could be beneficial in preventing oxidative damage in biological systems.
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanisms of action. Techniques such as molecular docking and spectroscopy can provide insights into its binding affinities and interaction modes with proteins and nucleic acids.
Comparison with Related Compounds
A comparative analysis of this compound with other pyrrolidine derivatives reveals its unique structural features that may enhance its biological activities:
| Compound Name | Structure Type | Key Features | Biological Activity |
|---|---|---|---|
| (R)-Proline | Naturally occurring amino acid | Involved in protein synthesis | Essential for protein structure |
| (S)-Citrulline | Non-proteinogenic amino acid | Precursor for arginine; urea cycle | Role in nitric oxide production |
| 1-Pyrrolidinecarboxylic Acid | Simple pyrrolidine derivative | Lacks additional functional groups | Limited biological activity |
| This compound | Chiral pyrrolidine derivative | Hydroxyl and phenylmethoxycarbonyl groups | Potential antimicrobial and antioxidant |
相似化合物的比较
Comparison with Structurally Similar Compounds
Stereochemical Variants
The stereochemistry of pyrrolidine derivatives significantly impacts their biological activity and physicochemical properties. For example:
- (2S,4S)-1-(tert-Butoxycarbonyl)-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-29-3): This stereoisomer differs in configuration (2S,4S) and uses a tert-butoxycarbonyl (Boc) protecting group instead of Cbz. The Boc group offers acid-labile protection, contrasting with the hydrogenolysis-sensitive Cbz group.
- Fidarestat isomers : Evidence from thermodynamic binding studies shows that (2R,4S)-Fidarestat binds to aldose reductase (ALR2) with a free energy difference (ΔΔG) of -1.2 kcal/mol compared to the (2S,4S)-isomer, highlighting the importance of stereochemistry in enzyme interactions .

Functional Group Modifications
Protecting Groups
- Cbz vs. Boc/Fmoc: Cbz (Phenylmethoxycarbonyl): Provides moderate stability and is cleaved via hydrogenolysis. Used in the target compound for nitrogen protection . Boc (tert-Butoxycarbonyl): Acid-sensitive, commonly used in solid-phase peptide synthesis. Found in analogs like (2S,4S)-1-Boc-4-phenylpyrrolidine-2-carboxylic acid (CAS 96314-29-3) . Fmoc (Fluorenylmethyloxycarbonyl): Base-labile; used in ’s compound, (2R,4S)-1-Fmoc-4-(Boc-amino)pyrrolidine-2-carboxylic acid. Offers orthogonal protection strategies .
Substituent Variations
- Hydroxy vs. Methoxy :
- The target compound’s 4-hydroxy group enables hydrogen bonding, as seen in ’s crystal structure analysis of a THF derivative, where hydroxyl interactions form 10-membered rings .
- (2S,4R)-4-Methoxypyrrolidine-2-carboxylic acid (CAS 75176-09-9): Replacing -OH with -OCH3 reduces polarity and hydrogen-bonding capacity, altering solubility and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



